Ethyl 4-chloro-3-methylpicolinate
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Overview
Description
Ethyl 4-chloro-3-methylpicolinate is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of picolinic acid, where the ethyl ester group is attached to the carboxyl group, and the chlorine and methyl groups are substituted on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-chloro-3-methylpicolinate typically involves the esterification of 4-chloro-3-methylpicolinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-chloro-3-methylpicolinate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Formation of 4-amino-3-methylpicolinate derivatives.
Oxidation: Conversion to 4-chloro-3-methylpicolinic acid.
Reduction: Formation of 4-chloro-3-methylpicolinyl alcohol.
Scientific Research Applications
Ethyl 4-chloro-3-methylpicolinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with metal ions.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and as a building block for more complex organic molecules
Mechanism of Action
The mechanism of action of ethyl 4-chloro-3-methylpicolinate involves its interaction with specific molecular targets. For instance, in biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Ethyl 4-chloro-3,5-dimethylpicolinate: Similar structure but with an additional methyl group on the pyridine ring.
Ethyl 4-chloro-2-methylpicolinate: Similar structure but with the methyl group in a different position on the pyridine ring
Uniqueness: Ethyl 4-chloro-3-methylpicolinate is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for targeted synthesis and specialized applications .
Properties
IUPAC Name |
ethyl 4-chloro-3-methylpyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-3-13-9(12)8-6(2)7(10)4-5-11-8/h4-5H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXKPCHANVYTJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CC(=C1C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90717271 |
Source
|
Record name | Ethyl 4-chloro-3-methylpyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90717271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261564-12-8 |
Source
|
Record name | Ethyl 4-chloro-3-methylpyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90717271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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